molecular formula C13H20Cl2N2O.HCl B602225 Clenhexerol Hydrochloride CAS No. 1435935-00-4

Clenhexerol Hydrochloride

カタログ番号: B602225
CAS番号: 1435935-00-4
分子量: 327.681
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clenisopenterol hydrochloride is an impurity of Clenbuterol. Clenbuterol, marketed as Dilaterol, Spiropent, Ventipulmin, and also generically as Dilaterol and Spiropent, a representative of the class of beta-adrenergic agents, had been used as a tocolytic, bronchodilator, and heart tonics in human and veterinary medicine.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2O.ClH/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9;/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVWUZFPJCXIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746882
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37158-48-8
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37158-48-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and chemical properties of clenbuterol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the chemical synthesis, process optimization, and analytical characterization of Clenbuterol Hydrochloride (4-amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol hydrochloride). Designed for process chemists and pharmaceutical researchers, this document moves beyond basic textbook recipes to address critical control points (CCPs), impurity profiling, and scalability factors. The synthesis described follows a convergent route starting from 4-aminoacetophenone, emphasizing the minimization of the critical "bromoclenbuterol" impurity.

Part 1: Chemical Identity & Physicochemical Profile[1]

Before initiating synthesis, the target molecule's properties must be understood to design effective workup and purification strategies.

PropertySpecification
IUPAC Name (RS)-1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol hydrochloride
CAS Number 21898-19-1 (HCl salt)
Molecular Formula C₁₂H₁₈Cl₂N₂O[1][2][] · HCl
Molecular Weight 313.65 g/mol
Melting Point 174–175 °C (decomposition)
Solubility Soluble in water, methanol, ethanol; sparingly soluble in chloroform; insoluble in benzene.
pKa ~9.6 (Secondary amine)
Chirality Contains one stereocenter. Clinically used as a racemic mixture (50:50 R/S).

Part 2: Retrosynthetic Analysis & Strategy

The synthesis of Clenbuterol HCl is classically approached via the Friedel-Crafts/Alpha-Halogenation pathway . The strategy relies on the stepwise functionalization of the acetophenone core.

Strategic Disconnections:

  • C-N Bond Formation: The bulky tert-butyl group is introduced via nucleophilic substitution on an

    
    -halo ketone.
    
  • Chiral Center Formation: The hydroxyl group is generated via reduction of the ketone after amine introduction to prevent side reactions.

  • Aromatic Functionalization: Chlorine substituents are installed early (on the acetophenone) to leverage the directing effects of the amino group.

Retrosynthesis Target Clenbuterol HCl (Target) Inter1 Amino-Ketone Intermediate (Reduction Target) Target->Inter1 Reduction (NaBH4) Inter2 α-Bromo Ketone (Electrophile) Inter1->Inter2 Amination (t-BuNH2) Start 4-Amino-3,5-dichloroacetophenone (Starting Material) Inter2->Start α-Bromination

Figure 1: Retrosynthetic logic flow for Clenbuterol HCl.

Part 3: Step-by-Step Synthesis Protocol

Phase 1: Precursor Activation (Bromination)

Objective: Convert 4-amino-3,5-dichloroacetophenone to 4-amino-3,5-dichlorobromoacetophenone.

  • Reagents: 4-amino-3,5-dichloroacetophenone, Copper(II) bromide (

    
    ), Ethyl Acetate/Chloroform (1:1).[4]
    
  • Mechanism: Electrophilic alpha-halogenation.

Protocol:

  • Charge a reactor with 4-amino-3,5-dichloroacetophenone (1.0 eq) and a solvent mixture of Ethyl Acetate/Chloroform (1:1 v/v).

  • Add

    
      (2.0 eq) finely powdered. Note: Using copper bromide allows for heterogeneous reaction control, reducing over-bromination compared to elemental bromine.
    
  • Heat the suspension to reflux (~60–65 °C) with vigorous mechanical stirring.

  • Monitor: The reaction mixture will transition from black (

    
    ) to green/white (CuBr precipitate). Reaction time is typically 2–4 hours.
    
  • Workup: Filter the hot mixture to remove CuBr salts. Wash the filter cake with hot chloroform.

  • Evaporate the filtrate to dryness to yield the crude

    
    -bromo ketone (yellow solid).
    
  • Purification: Recrystallize from ethanol if purity is <95% by HPLC.

Phase 2: Amination (Nucleophilic Substitution)

Objective: Introduction of the tert-butylamine side chain.

  • Reagents: Crude

    
    -bromo ketone, tert-butylamine (excess), Acetone or THF.
    
  • Critical Control Point: Stoichiometry of the amine.[4]

Protocol:

  • Dissolve the

    
    -bromo ketone (1.0 eq) in anhydrous acetone  or THF . Cool to 0–5 °C.
    
  • Slowly add tert-butylamine (3.0–4.0 eq).

    • Expert Insight: A large excess of amine is mandatory to scavenge the HBr generated and to prevent bis-alkylation (where one amine reacts with two ketone molecules).

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Concentrate the solvent under reduced pressure. The residue contains the amino-ketone and tert-butylammonium bromide salts.

  • Partition the residue between Dichloromethane (DCM) and Water . The product migrates to the organic layer; salts wash away.

  • Dry the organic phase over

    
     and evaporate to yield the amino-ketone intermediate.
    
Phase 3: Reduction and Salt Formation

Objective: Stereocenter formation and isolation of the API.

  • Reagents: Sodium Borohydride (

    
    ), Methanol, HCl (gas or ethanolic).
    

Protocol:

  • Dissolve the amino-ketone intermediate in Methanol . Cool to 0–5 °C.

  • Add

    
      (1.5 eq) portion-wise over 30 minutes.
    
    • Safety: Hydrogen gas evolution occurs. Ensure adequate venting.

  • Stir at room temperature for 12–16 hours.

  • Quench: Slowly add water or dilute acetic acid to destroy excess hydride.

  • Extraction: Extract the free base into Ethyl Acetate or DCM . Wash with brine and dry.

  • Salt Formation: Dissolve the free base in minimal ethanol. Add Ethanolic HCl dropwise until pH reaches ~2.0.

  • Crystallization: Cool to 0 °C. The hydrochloride salt will precipitate as a white crystalline solid. Filter and dry under vacuum at 50 °C.

Part 4: Process Engineering & Impurity Control

Synthesizing Clenbuterol requires strict control over specific impurities that are difficult to remove in the final stage.

Critical Impurity: Bromoclenbuterol

If the starting material (4-amino-3,5-dichloroacetophenone) contains any mono-chloro analog (4-amino-3-chloroacetophenone), it will carry through the synthesis to form Bromoclenbuterol .

  • Cause: Under-chlorination of the initial acetophenone precursor.

  • Control: Ensure the starting material (4-amino-3,5-dichloroacetophenone) has >98% purity. Use double-recrystallization of the starting material before beginning Phase 1.

Workflow Visualization

SynthesisWorkflow Start Start: 4-amino-3,5-dichloroacetophenone Step1 Bromination (CuBr2/EtOAc) Start->Step1 Check1 QC Check: Mono-chloro impurity? Step1->Check1 Check1->Start Fail (Recrystallize) Step2 Amination (t-Butylamine excess) Check1->Step2 Pass (<0.1%) Step3 Reduction (NaBH4/MeOH) Step2->Step3 Step4 Salt Formation (HCl/EtOH) Step3->Step4 Final Clenbuterol HCl Crystals Step4->Final

Figure 2: Process workflow with Critical Quality Attribute (CQA) checkpoint.

Part 5: Analytical Characterization

To validate the synthesized compound, the following analytical parameters must be met.

HPLC Method (Purity)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: A: 0.05M

    
     buffer (pH 3.0); B: Acetonitrile. Gradient elution (10% B to 60% B).
    
  • Detection: UV @ 214 nm and 245 nm.

  • Retention Time: Clenbuterol typically elutes at ~8–10 min; impurities (bis-alkylated) elute later.

Mass Spectrometry (MS)[7][8][9]
  • Technique: ESI+ (Electrospray Ionization).

  • Parent Ion: m/z 277.1

    
    .
    
  • Isotopic Pattern: Distinctive chlorine isotope pattern (M, M+2, M+4) due to two Cl atoms (9:6:1 intensity ratio).

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • 
     1.30 ppm (s, 9H): tert-butyl group.
    
  • 
     3.0–3.2 ppm (m, 2H):  Methylene protons (
    
    
    
    ).
  • 
     4.8 ppm (m, 1H):  Methine proton (chiral center 
    
    
    
    ).
  • 
     5.5 ppm (s, 2H):  Amino group (
    
    
    
    on aromatic ring).
  • 
     7.25 ppm (s, 2H):  Aromatic protons (symmetric).
    

References

  • Synthesis and Characterization of Bromoclenbuterol. Kannasani, R. K., et al. Medicinal Chemistry (Los Angeles), 2016. Link

  • Product Information: Clenbuterol (hydrochloride). Cayman Chemical, 2022.[5] Link

  • Clenbuterol Hydrochloride - Compound Summary. PubChem, National Library of Medicine. Link

  • Determination of clenbuterol in human urine by GC-MS-MS-MS. Brambilla, G., et al. Journal of Mass Spectrometry, 2000. Link

  • Process for the preparation of 4-amino-3,5-dihalogen-phenyl-ethanolamines. Patent CA1041545A. Link

Sources

Clenbuterol Hydrochloride Signaling in Adipose Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the molecular signaling pathways activated by clenbuterol hydrochloride in both white and brown adipose tissue. Designed for researchers, scientists, and professionals in drug development, this document elucidates the mechanisms underlying clenbuterol's metabolic effects and offers detailed protocols for their investigation.

Introduction: Clenbuterol's Metabolic Impact

Clenbuterol, a potent and long-acting β2-adrenergic agonist, was initially developed as a bronchodilator. However, its significant effects on body composition, namely its ability to increase lean muscle mass and reduce body fat, have garnered considerable interest and led to its illicit use as a performance-enhancing drug.[1][2] In the context of adipose tissue, clenbuterol exerts its influence by mimicking the actions of endogenous catecholamines like epinephrine, thereby modulating key metabolic processes such as lipolysis and thermogenesis.[3] This guide will dissect the signaling cascades initiated by clenbuterol in adipocytes, providing a foundational understanding for researchers investigating metabolic regulation and potential therapeutic applications.

Core Signaling Pathways in White Adipose Tissue (WAT)

In white adipocytes, the primary function of which is to store energy as triglycerides, clenbuterol stimulates the breakdown of these stored fats through a well-defined signaling pathway.

The β2-Adrenergic Receptor - cAMP - PKA Axis

The canonical pathway for clenbuterol action in WAT is initiated by its binding to β2-adrenergic receptors (β2-AR) on the adipocyte plasma membrane.[3] This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3]

The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[3] PKA, in its active state, phosphorylates and activates two key downstream targets involved in lipolysis: Hormone-Sensitive Lipase (HSL) and Perilipin.[4][5] Phosphorylated HSL translocates from the cytosol to the lipid droplet surface, where it hydrolyzes triglycerides into fatty acids and glycerol.[5] Phosphorylated perilipin restructures the lipid droplet, allowing HSL and other lipases, such as Adipose Triglyceride Lipase (ATGL), greater access to the stored triglycerides. The liberated free fatty acids and glycerol are then released into the bloodstream to be used as energy by other tissues.

Clenbuterol_WAT_Signaling Clenbuterol Clenbuterol B2AR β2-Adrenergic Receptor Clenbuterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA (inactive) cAMP->PKA PKA_active PKA (active) PKA->PKA_active Activates HSL HSL (inactive) PKA_active->HSL Phosphorylates Perilipin Perilipin PKA_active->Perilipin Phosphorylates pHSL p-HSL (active) HSL->pHSL Triglycerides Triglycerides pHSL->Triglycerides Hydrolyzes pPerilipin p-Perilipin Perilipin->pPerilipin pPerilipin->Triglycerides Allows access FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol

Figure 1. Clenbuterol-induced lipolysis pathway in white adipocytes.

Signaling Pathways in Brown Adipose Tissue (BAT)

Brown adipose tissue is specialized for non-shivering thermogenesis, a process of heat production critical for maintaining body temperature. Clenbuterol activates signaling pathways in BAT that enhance this thermogenic capacity.

UCP1-Mediated Thermogenesis

Similar to WAT, clenbuterol activates the β2-AR/cAMP/PKA pathway in brown adipocytes. However, a key downstream effect in BAT is the transcriptional upregulation and activation of Uncoupling Protein 1 (UCP1).[6] PKA-mediated phosphorylation of transcription factors, such as CREB (cAMP response element-binding protein), and coactivators, like p38 MAPK and ATF2, leads to increased expression of the Ucp1 gene.[7]

UCP1 is located in the inner mitochondrial membrane and acts as a proton channel, dissipating the proton gradient that is normally used to drive ATP synthesis.[6] This uncoupling of respiration from ATP production results in the release of stored energy as heat. Studies have shown that clenbuterol administration markedly increases whole-body oxygen consumption, a surrogate marker for metabolic rate, an effect that is significantly blunted in UCP1-deficient mice, highlighting the crucial role of UCP1 in clenbuterol-induced thermogenesis.[6][8]

Clenbuterol_BAT_Signaling cluster_mito Mitochondrion Clenbuterol Clenbuterol B2AR β2-Adrenergic Receptor Clenbuterol->B2AR cAMP_PKA cAMP/PKA Pathway B2AR->cAMP_PKA p38_ATF2 p38 MAPK / ATF2 Pathway cAMP_PKA->p38_ATF2 Activates UCP1_exp ↑ UCP1 Gene Expression p38_ATF2->UCP1_exp Induces UCP1 UCP1 UCP1_exp->UCP1 Translates to Mitochondrion Mitochondrion Inner Mitochondrial Membrane Proton_gradient Proton Gradient UCP1->Proton_gradient Dissipates Heat Heat (Thermogenesis) Proton_gradient->Heat Releases energy as

Sources

Discovery and history of clenbuterol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Clenbuterol Hydrochloride For Researchers, Scientists, and Drug Development Professionals

Abstract

Clenbuterol hydrochloride, a potent β2-adrenergic agonist, presents a fascinating case study in pharmaceutical development, therapeutic application, and subsequent diversion into off-label use. Initially synthesized in 1967 and developed as a powerful bronchodilator for the treatment of asthma and other chronic obstructive pulmonary diseases, its therapeutic profile was well-established through rigorous clinical trials. However, the serendipitous discovery of its significant anabolic and lipolytic properties in the 1980s marked a pivotal turn in its history. This guide provides a comprehensive technical overview of clenbuterol's journey, from its synthesis and initial clinical validation to the elucidation of its dual-action mechanisms. We will explore its intended therapeutic applications, the scientific basis for its muscle-building and fat-burning effects, its pharmacokinetic profile, and the global regulatory landscape that has evolved in response to its widespread use as a performance-enhancing drug and livestock growth promoter. This document serves as a definitive resource for professionals in the fields of drug development, pharmacology, and regulatory science.

Introduction

Clenbuterol is a sympathomimetic amine, available most commonly as the hydrochloride salt, with a high affinity for β2-adrenergic receptors.[1][2] Its primary pharmacological action mimics that of epinephrine and salbutamol but with greater potency and a significantly longer duration of action. Originally intended to treat respiratory disorders by relaxing the smooth muscle of the airways, its potent effects on metabolism and protein synthesis have led to its widespread and often illicit use in bodybuilding, athletics, and agriculture.[3][4][5][6] This guide deconstructs the multifaceted history of clenbuterol, offering a detailed examination of its scientific and social trajectory.

Chapter 1: Genesis of a Bronchodilator - Discovery and Early Development

The story of clenbuterol begins in the pursuit of more effective treatments for respiratory ailments. Its development represents a significant step in the evolution of β2-adrenergic agonist therapy.

Synthesis and Patenting

Clenbuterol hydrochloride was first synthesized in 1967 at the Thomae research facility of Boehringer Ingelheim in Biberach, Germany.[7] This achievement was a part of a broader research effort to develop more selective and longer-acting bronchodilators. The synthesis was subsequently patented in the United States in 1970, securing its commercial development pathway.[7]

Mechanism of Action as a Bronchodilator

Clenbuterol's efficacy as a bronchodilator stems from its function as a selective β2-adrenergic agonist.[2][4][5] The activation of these receptors, which are abundant in the smooth muscle cells of the bronchial airways, initiates a specific signaling cascade.

Experimental Protocol: Elucidating the Bronchodilator Effect

  • Tissue Preparation: Isolate tracheal smooth muscle strips from a suitable animal model (e.g., guinea pig).

  • Organ Bath Setup: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Contraction Induction: Induce a sustained contraction of the muscle strips using a bronchoconstrictor agent like histamine or methacholine.

  • Drug Administration: Introduce clenbuterol hydrochloride at varying concentrations to the organ bath.

  • Measurement: Record the isometric tension of the muscle strips using a force transducer. A dose-dependent relaxation following clenbuterol administration demonstrates its bronchodilatory effect.

  • Causality: This relaxation is caused by the β2-receptor-mediated increase in intracellular cyclic adenosine monophosphate (cAMP), which activates protein kinase A (PKA) and leads to the phosphorylation of proteins that sequester intracellular calcium, resulting in smooth muscle relaxation.[2][8][]

Clenbuterol_Bronchodilation_Pathway Clenbuterol Clenbuterol HCl Beta2_AR β2-Adrenergic Receptor Clenbuterol->Beta2_AR Binds to G_Protein Gs Protein Activation Beta2_AR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP (Increased) AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Clenbuterol's bronchodilatory signaling cascade.

Clinical Trials and Regulatory Approval

Following extensive preclinical evaluation, clenbuterol underwent comprehensive clinical trials. These studies confirmed its efficacy and safety for treating reversible airway obstruction. In 1976, it received approval for human use in Germany under the trade name Spiropent.[7] Its application was later expanded to veterinary medicine, with its approval in 1980 in Germany as Ventipulmin for treating respiratory disorders in horses.[1][7]

Chapter 2: The Anabolic Pivot - A Paradigm Shift

The trajectory of clenbuterol's history was unexpectedly altered in the early 1980s with the discovery of its powerful repartitioning effects—the ability to increase lean muscle mass while reducing body fat.

Discovery of Anabolic and Lipolytic Properties

Researchers at the American Cyanamid company first observed that clenbuterol could significantly promote growth and increase the lean meat percentage in livestock.[10] This finding, initially aimed at improving agricultural efficiency, quickly garnered attention for its potential human applications, particularly within the bodybuilding and athletic communities.[6]

Mechanism of Anabolic and Lipolytic Action

While still acting through β2-adrenergic receptors, the pathways leading to muscle growth and fat loss are distinct from that of bronchodilation.

  • Anabolic Effect (Muscle Hypertrophy): In skeletal muscle, β2-receptor activation stimulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[11] This signaling cascade is a central regulator of protein synthesis, leading to an increase in muscle fiber size.

  • Lipolytic Effect (Fat Loss): In adipose tissue, clenbuterol's stimulation of β2-receptors (and to some extent, β3-receptors) increases cAMP levels.[11] This activates hormone-sensitive lipase, the enzyme responsible for the breakdown of stored triglycerides into free fatty acids, which can then be oxidized for energy.[2] This process increases the body's basal metabolic rate (BMR).

Clenbuterol_Anabolic_Lipolytic_Pathway cluster_muscle Skeletal Muscle cluster_fat Adipose Tissue Beta2_AR_Muscle β2-Adrenergic Receptor PI3K_Akt PI3K/Akt Pathway Beta2_AR_Muscle->PI3K_Akt mTOR mTOR Activation PI3K_Akt->mTOR Protein_Synthesis ↑ Protein Synthesis mTOR->Protein_Synthesis Beta2_AR_Fat β2/β3-Adrenergic Receptor cAMP_Fat ↑ cAMP Beta2_AR_Fat->cAMP_Fat HSL Hormone-Sensitive Lipase (HSL) cAMP_Fat->HSL Lipolysis ↑ Lipolysis (Fat Breakdown) HSL->Lipolysis Clenbuterol Clenbuterol HCl Clenbuterol->Beta2_AR_Muscle Clenbuterol->Beta2_AR_Fat

Caption: Dual anabolic and lipolytic mechanisms of clenbuterol.

Chapter 3: Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of clenbuterol is essential for both therapeutic and analytical purposes. It is characterized by high bioavailability and a long elimination half-life.

Pharmacokinetic ParameterValueSource
Bioavailability (Oral) 89–98%[1]
Time to Peak Plasma Conc. 2-3 hours[11]
Elimination Half-Life 35-48 hours[1][11]
Metabolism Negligible (Hepatic)[1]
Excretion Feces and Urine[1]

A study demonstrated that following oral administration of 20, 40, and 80 µg doses, peak plasma concentrations of approximately 0.1, 0.2, and 0.35 ng/mL, respectively, were reached in a dose-dependent manner.[11] The long half-life contributes to its sustained effects but also to the risk of accumulation and adverse effects with repeated dosing.[11]

Chapter 4: Regulatory History and Global Status

The dual-use nature of clenbuterol has led to a complex and varied regulatory landscape across the globe.

  • United States: The U.S. Food and Drug Administration (FDA) has not approved clenbuterol for human use.[4][7] Its use is permitted in veterinary medicine for treating respiratory disease in horses.[4]

  • Europe: While approved for human asthma treatment in some European and Latin American countries, its use has been restricted due to abuse.[7]

  • Anti-Doping Agencies: The World Anti-Doping Agency (WADA) has banned clenbuterol at all times for athletes, classifying it as an anabolic agent.[1][4]

  • Agriculture: The use of clenbuterol as a growth promoter in livestock intended for human consumption is illegal in most countries, including the US and the European Union, due to the risk of consumers ingesting residual amounts from contaminated meat.[11]

The illicit use of clenbuterol poses significant health risks, including cardiovascular side effects such as tachycardia, palpitations, and in severe cases, cardiac hypertrophy.

Conclusion

Clenbuterol hydrochloride's history is a compelling narrative of targeted drug design, unexpected discovery, and the subsequent challenges of regulating a substance with both legitimate therapeutic potential and a high potential for abuse. Originally a success story in respiratory therapy, its potent anabolic and lipolytic effects have defined its modern identity. For researchers and drug development professionals, clenbuterol serves as a powerful example of how a compound's pharmacological profile can lead it down unforeseen paths, highlighting the critical importance of post-market surveillance and the continuous evaluation of a drug's societal impact beyond its initial indication.

References

  • Synthesis and Characterization of Bromoclenbuterol. (2016). Hilaris Publisher. [Link]

  • What Does Clenbuterol Do to Your Body? Benefits and Side Effects. (2025). MedicineNet. [Link]

  • CN104387284B - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof. (n.d.).
  • Clenbuterol Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences. (2025). Cureus. [Link]

  • Clenbuterol. (n.d.). Wikipedia. [Link]

  • What is the mechanism of Clenbuterol Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Clenbuterol: Uses, side effects, and risks. (2025). Medical News Today. [Link]

  • Clenbuterol: Side Effects, Uses, for Weight Loss, and More. (n.d.). Healthline. [Link]

  • Clenbuterol induces lean mass and muscle protein accretion, but attenuates cardiorespiratory fitness and desensitizes muscle β2‐adrenergic signalling. (2025). The Journal of Physiology. [Link]

  • Beta2-adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men. (2020). Drug Testing and Analysis. [Link]

  • The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro. (2021). Animals. [Link]

  • Beta2-Receptor Agonists and Antagonists. (2025). StatPearls - NCBI Bookshelf. [Link]

Sources

Methodological & Application

Protocol for dissolving clenbuterol hydrochloride for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Protocol for Dissolving Clenbuterol Hydrochloride for Cell Culture

Abstract

This technical guide provides a standardized, field-validated protocol for the preparation, storage, and application of Clenbuterol Hydrochloride (Clenbuterol HCl) in in vitro environments. Unlike generic solubility guides, this note addresses the specific stability challenges of adrenergic agonists in solution, optimal solvent selection to minimize cellular toxicity, and precise dosing strategies for β2-adrenergic receptor (β2-AR) activation.

Introduction & Mechanism of Action

Clenbuterol HCl is a potent, selective β2-adrenergic receptor agonist.[1] In cell culture systems, it is widely used to study muscle hypertrophy, lipolysis, and adrenergic signaling. Upon binding to the β2-AR, clenbuterol induces a conformational change that activates the Gs alpha subunit, stimulating adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[1] This secondary messenger triggers Protein Kinase A (PKA), leading to the phosphorylation of downstream targets such as CREB (cAMP response element-binding protein) and the modulation of gene expression involved in anabolism and thermogenesis [1].

Critical Experimental Consideration: While Clenbuterol is soluble in organic solvents, its salt form (Hydrochloride) confers significant water solubility. Water is the preferred solvent for cell culture to eliminate the confounding variables of DMSO or Ethanol cytotoxicity, which can mask subtle metabolic shifts in sensitive myoblast or adipocyte lines.

Physicochemical Profile

Table 1: Key Chemical Properties of Clenbuterol Hydrochloride

PropertyDataNotes
CAS Number 21898-19-1Specific to the HCl salt form.[2][3]
Molecular Formula C₁₂H₁₈Cl₂N₂O[2][3][4][5][6][7] • HCl
Molecular Weight 313.65 g/mol Use this value for Molarity calculations.
Appearance White to off-white crystalline solidHygroscopic; store desicated.
Solubility (Water) ~25 mg/mLRecommended for cell culture.
Solubility (DMSO) ~20 mg/mLUse only if high-concentration stocks are required.
Solubility (Ethanol) ~12-25 mg/mLVolatile; requires tight sealing.
Solubility (PBS) ~3 mg/mLLower solubility due to salt-ion interactions.

Protocol: Preparation of Stock Solutions

Calculation Strategy

To ensure reproducibility, prepare a 10 mM (10 millimolar) master stock solution. This concentration allows for easy 1:1000 or 1:10,000 dilutions to reach typical working concentrations (10 nM – 10 µM) without exceeding vehicle tolerance limits.



Example: To prepare 10 mL of a 10 mM stock:



Method A: Aqueous Stock (Recommended)

Best for: Sensitive cell lines (primary neurons, stem cells), preventing solvent toxicity.

  • Weighing: Accurately weigh 31.4 mg of Clenbuterol HCl into a sterile microcentrifuge tube.

  • Dissolution: Add 10 mL of sterile, deionized water (Milli-Q or equivalent).

  • Mixing: Vortex moderately for 30–60 seconds. The powder should dissolve rapidly, resulting in a clear, colorless solution.

    • Note: If the solution remains cloudy, warm slightly to 37°C for 2 minutes.

  • Sterilization: Pass the solution through a 0.22 µm PVDF or PES syringe filter into a sterile receptacle.

    • Why: Clenbuterol is non-sterile powder. Filtration is mandatory before introducing it to cell culture media.

  • Aliquoting: Dispense into 500 µL aliquots in sterile, O-ring screw-cap cryovials.

  • Storage: Store at -20°C . Stable for up to 1 year.[8] Avoid repeated freeze-thaw cycles (max 3 cycles).

Method B: DMSO Stock (Alternative)

Best for: High-concentration libraries or when water solubility is problematic due to pH.

  • Weigh 31.4 mg of Clenbuterol HCl.

  • Add 10 mL of high-grade, anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex until fully dissolved.

  • Sterilization: DMSO is bacteriostatic but not sterile. Filter through a 0.22 µm PTFE or Nylon filter (DMSO dissolves standard cellulose acetate filters).

  • Store at -20°C .

    • Caution: DMSO is hygroscopic. Ensure vials are tightly sealed to prevent water absorption, which can degrade the compound over time.

Cell Culture Application & Dosing

Working Concentration Ranges

Typical effective concentrations for β2-AR activation vary by cell type.

Table 2: Recommended Working Concentrations

ApplicationCell TypeConcentrationDurationReference
Muscle HypertrophyC2C12 Myoblasts10 nM – 1 µM24 – 48 hrs[2]
Lipolysis Induction3T3-L1 Adipocytes100 nM – 10 µM4 – 24 hrs[3]
Autophagy FluxHepG2300 nM24 hrs[4]
Dilution Protocol (Serial Dilution)

Never add the 10 mM stock directly to the culture dish. This causes local high-concentration toxicity.

Step 1: Intermediate Dilution (100 µM)

  • Mix 10 µL of 10 mM Stock + 990 µL of sterile culture media (or PBS).

  • Result: 100 µM solution.

Step 2: Final Working Solution (e.g., 1 µM)

  • Add 10 µL of the Intermediate Dilution (100 µM) to 990 µL of culture media in the well.

  • Final Concentration: 1 µM.

  • Final Vehicle Concentration: If using Water stock, vehicle is water (innocuous). If using DMSO stock, final DMSO is 0.001% (well below the 0.1% toxicity threshold).

Signaling Pathway Visualization

The following diagram illustrates the canonical signaling cascade activated by Clenbuterol in a cellular environment.

Clenbuterol_Pathway Clenbuterol Clenbuterol HCl (Ligand) Beta2AR β2-Adrenergic Receptor (GPCR) Clenbuterol->Beta2AR Binding Gs Gs Protein (α-subunit) Beta2AR->Gs Activation AC Adenylyl Cyclase (Transmembrane) Gs->AC Stimulation cAMP cAMP (Secondary Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB (Transcription Factor) PKA->CREB Phosphorylation Nucleus Nucleus (Gene Transcription) CREB->Nucleus Translocation

Figure 1: Canonical β2-Adrenergic signaling pathway activated by Clenbuterol HCl leading to gene transcription.

Troubleshooting & Self-Validation

  • Precipitation in Media:

    • Cause: High salt concentrations in media (like DMEM) can occasionally cause precipitation if the stock is added too quickly at high concentrations.

    • Solution: Always perform the Intermediate Dilution step (Section 5.2) in PBS or media before adding to the cells.

  • Loss of Potency:

    • Cause: Oxidation or hydrolysis from extended storage at 4°C.

    • Solution: Aqueous working solutions are unstable. Discard any unused aqueous dilutions after 24 hours. Only the -20°C frozen stock is stable long-term [5].

  • Unexpected Cytotoxicity:

    • Cause: If using DMSO, the final concentration may be >0.1%.

    • Solution: Switch to the Water (Method A) protocol. Clenbuterol HCl is sufficiently water-soluble for all biological applications.

References

  • Kim, H. K., et al. (2018). Clenbuterol induces cell cycle arrest in C2C12 myoblasts by delaying p27 degradation. International Journal of Biological Sciences. Retrieved from [Link]

  • Zhang, J., et al. (2014). Effect of clenbuterol on lipid metabolism in adipose tissue. Asian-Australasian Journal of Animal Sciences.
  • Fukuda, T., et al. (2015).[6] Clenbuterol increases autophagosomes in HepG2 cells. Biochemical and Biophysical Research Communications.

  • PubChem. (2023).[6] Clenbuterol Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Clenbuterol hydrochloride administration in animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Clenbuterol Hydrochloride Administration in Preclinical Rodent Models

Abstract

Clenbuterol hydrochloride is a potent, long-acting


-adrenergic receptor (

-AR) agonist used in preclinical research to model muscle hypertrophy, study adrenergic signaling, and evaluate cardiotoxicity.[1] Unlike short-acting agonists (e.g., salbutamol), clenbuterol’s lipophilicity and extended half-life (approx. 25–40 hours) present unique challenges regarding receptor desensitization (tachyphylaxis) and off-target cardiac remodeling. This guide outlines standardized protocols for formulation, administration, and safety monitoring, specifically addressing the dichotomy between anabolic (high-dose) and bronchodilator (low-dose) applications.

Pharmacological Mechanism & Experimental Rationale

Mechanism of Action

Clenbuterol acts primarily by binding to transmembrane


-ARs.[2] This interaction triggers a G-protein-coupled cascade (

) that activates adenylyl cyclase (AC), increasing intracellular cyclic AMP (cAMP).[1]
  • Canonical Pathway: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of CREB (gene transcription) and relaxation of smooth muscle (bronchodilation).

  • Anabolic Cross-Talk: In skeletal muscle, PKA signaling cross-talks with the PI3K/Akt/mTOR pathway, suppressing proteolysis (via ubiquitin-proteasome inhibition) and stimulating protein synthesis.

The Desensitization Challenge (Expert Insight)

A critical failure point in clenbuterol studies is receptor downregulation . Chronic, continuous exposure leads to rapid phosphorylation of the


-AR by G-protein-coupled receptor kinases (GRKs), recruiting 

-arrestin, which internalizes and degrades the receptor.
  • Protocol Implication: For anabolic studies, pulsatile dosing (e.g., "3-days-on, 3-days-off") is superior to continuous infusion for maintaining receptor sensitivity over long durations [1].

Signaling Pathway Visualization

Beta2Signaling Clen Clenbuterol HCl B2AR β2-Adrenergic Receptor Clen->B2AR Activation Gs Gs Protein B2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA mTOR mTORC1 (Anabolic) PKA->mTOR Cross-talk (Muscle) CREB CREB (Transcription) PKA->CREB Gene Expression GRK GRK / β-Arrestin GRK->B2AR Desensitization (Internalization)

Figure 1: Clenbuterol signaling cascade illustrating the bifurcation between genomic effects (CREB), anabolic growth (mTOR), and the negative feedback loop of receptor desensitization.

Formulation & Stability

Clenbuterol Hydrochloride is highly soluble in water and ethanol, making vehicle selection straightforward. Avoid DMSO unless necessary for co-administration with hydrophobic compounds, as DMSO can induce independent cellular stress.

Stock Solution Preparation (10 mg/mL)

  • Weighing: Weigh 100 mg of Clenbuterol HCl powder.

  • Dissolution: Dissolve in 10 mL of sterile PBS (Phosphate Buffered Saline) or distilled water.

    • Note: Solubility in water is high (~100 mg/mL); 10 mg/mL is safe for stock.

  • Filtration: Filter sterilize using a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot into light-protected (amber) tubes. Stable at -20°C for 12 months. Avoid repeated freeze-thaw cycles.

Dosing Protocols

Select the protocol based on your specific endpoint. Do not use the anabolic dose for asthma models , as it will induce significant cardiac stress.

Table 1: Dosage Guidelines by Application
ParameterAnabolic / Hypertrophy Model Bronchodilation / Asthma Model
Species Mouse (C57BL/6)Mouse (BALB/c)
Dose 1.5 – 2.0 mg/kg/day 0.8 – 2.0 µg/kg (Micrograms!)
Route PO (Drinking Water) or SC InjectionIntraperitoneal (IP) or Aerosol
Frequency Pulsatile (3-on / 3-off)Acute or Daily
Key Risk Cardiac HypertrophyTachycardia
Protocol A: Muscle Hypertrophy (Pulsatile Oral Administration)

Best for: Studies focusing on muscle wasting (sarcopenia, cachexia) or performance enhancement.

Rationale: Continuous administration leads to a plateau in muscle growth after 10-14 days due to


-AR downregulation. The "3-on/3-off" schedule restores receptor density [1].
  • Calculations:

    • Target Dose: 2 mg/kg/day.[3][4][5]

    • Average Mouse Weight: 25 g.

    • Average Water Intake: ~4-5 mL/day.

    • Concentration:

      
       (approx).
      
    • Validation: Measure water intake daily during acclimation to calculate precise concentration required.

  • Procedure:

    • Day 0: Acclimate mice to individual housing (critical for accurate dosing via water).

    • Day 1-3 (ON): Provide medicated water (freshly prepared daily). Protect bottles from light (foil wrap).

    • Day 4-6 (OFF): Replace with standard water.

    • Repeat: Continue cycles for 4–8 weeks.

  • Monitoring: Weigh mice and water bottles daily. Adjust concentration if water intake drops (a common side effect of taste aversion).

Protocol B: Controlled Systemic Exposure (Osmotic Minipump)

Best for: Pharmacokinetic studies or short-term (<14 days) toxicity assessments where steady-state plasma levels are required.

Rationale: Eliminates peak/trough fluctuations seen in injections, providing a constant "clamp" on the receptors.

  • Preparation:

    • Select Pump: Alzet Model 1002 (0.25 µL/hr for 14 days) or Model 2004 (0.25 µL/hr for 28 days).

    • Calculate Concentration:

      
      
      
      • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

        
         = Dose (e.g., 2 mg/kg/day)[3][5]
        
      • 
         = Body Weight (kg)[6]
        
      • 
         = Pump Rate (mL/day)
        
  • Surgical Implantation (Subcutaneous):

    • Anesthetize mouse (Isoflurane 2-3%).

    • Shave and disinfect the interscapular region.

    • Make a mid-scapular incision (1 cm).

    • Create a subcutaneous pocket using blunt hemostats.

    • Insert the primed pump (delivery port first) away from the incision.

    • Close with wound clips or 5-0 sutures.

  • Validation: Explant pump at necropsy and weigh it to verify residual volume ensures complete delivery.

Safety Monitoring & Toxicology

Clenbuterol induces cardiac hypertrophy , which can be a confounding variable or a desired endpoint depending on the study.

  • Cardiac Remodeling: Doses >1 mg/kg cause significant increase in heart mass (10-20%) within 14 days [2]. This is often physiological (adaptive) initially but can progress to collagen infiltration and necrosis with prolonged high doses.

  • Behavioral Signs: Watch for tremor, agitation, and increased grooming activity immediately post-dosing.

  • Necropsy Check: Always weigh the heart and normalize to Tibial Length (TL), not just Body Weight (BW), because Clenbuterol increases lean body mass, skewing BW ratios.

Workflow Visualization

Workflow Start Acclimation (7 Days) Base Baseline Data (Grip Strength / MRI) Start->Base Dosing Dosing Phase (Inj / Water / Pump) Base->Dosing Monitor Daily Monitoring (BW, Intake, Tremors) Dosing->Monitor Daily Loop Term Termination (Cardiac Perfusion) Monitor->Term End Study Analysis Tissue Collection (Soleus, EDL, Heart) Term->Analysis

Figure 2: Experimental workflow from acclimation to tissue harvest.

References

  • Lynch, G. S., Hinkle, R. T., & Faulkner, J. A. (2001). Year-long clenbuterol treatment of mice increases mass, but not specific force or normalized power, of skeletal muscles.[3][5] Clinical and Experimental Pharmacology and Physiology, 28(8), 617-621.

  • Burniston, J. G., et al. (2007). Hypertrophic response of rat skeletal muscle to clenbuterol is associated with increased phosphorylation of S6K1 and 4E-BP1. Journal of Applied Physiology, 102(2), 740-747.[1]

  • Sleeper, M. M., et al. (2002). Chronic clenbuterol administration negatively alters cardiac function.[7] Medicine and Science in Sports and Exercise, 34(4), 643-650.

  • Cayman Chemical. (2022).[2] Clenbuterol (hydrochloride) Product Information & Solubility Data. [2]

Sources

Application Note: Precision Preparation of Clenbuterol Hydrochloride Standard Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the preparation of Clenbuterol Hydrochloride (Clenbuterol HCl) standard solutions. It is designed for analytical chemists using LC-MS/MS or HPLC-UV who require high-precision quantification for pharmacokinetic studies, food safety testing (MRL compliance), or forensic toxicology.

Introduction & Chemical Basis

Clenbuterol is a


-adrenergic agonist.[1][2][3][4] While therapeutically used for respiratory disorders, it is strictly regulated in livestock and sports due to its anabolic effects.[2][5] Accurate analysis depends entirely on the integrity of the primary standard.

Critical Chemical Constraints:

  • Salt vs. Free Base: Clenbuterol is commercially supplied as the hydrochloride salt (

    
    ). Regulatory limits (e.g., FDA, EU MRLs) are often expressed as the free base. You must apply a gravimetric correction factor during weighing to ensure your calibration curve reflects the active moiety.
    
  • Solubility Profile: Clenbuterol HCl is highly soluble in methanol and ethanol but prone to photodegradation in solution. It is stable in acidic aqueous conditions but degrades rapidly in alkaline environments.

  • Adsorption: As a basic amine, Clenbuterol can adsorb to glass surfaces at low concentrations. Silanized glass or high-quality polypropylene containers are required for working standards (

    
     ng/mL).
    
Molecular Data for Calculation
ParameterValueNotes
Formula (Salt)

Commercial solid form
MW (Salt) 313.65 g/mol Used for weighing
MW (Free Base) 277.19 g/mol Used for reporting/regulation
Conversion Factor 0.8838 Mass Free Base = Mass Salt

0.8838

Safety & Handling

  • Hazard: Clenbuterol is a potent sympathomimetic.[3] Ingestion or inhalation of dust can cause tachycardia and tremors.

  • PPE: Double nitrile gloves, N95/P2 particulate respirator, and safety goggles are mandatory.

  • Containment: Weigh pure powder only inside a certified fume hood or powder safety enclosure.

Materials & Reagents

  • Reference Standard: Clenbuterol Hydrochloride, purity

    
     (Certified Reference Material recommended).
    
  • Primary Solvent (Stock): Methanol (LC-MS Grade). Rationale: High solubility, prevents bacterial growth, rapid evaporation for solvent exchange.

  • Dilution Solvent (Working): 0.1% Formic Acid in Water/Methanol (95:5 v/v). Rationale: Acidic pH stabilizes the basic amine; low organic content matches initial LC gradient to prevent peak distortion.

  • Vessels: Amber volumetric flasks (Class A) to prevent photodegradation.

Protocol: Primary Stock Solution (1.0 mg/mL Free Base Equivalent)

This protocol prepares a stock solution based on the free base concentration, simplifying downstream calculations for regulatory compliance.

Target Concentration: 1000 µg/mL (1.0 mg/mL) of Clenbuterol Free Base. Total Volume: 10 mL.

  • Calculate Mass Required:

    
    
    
    
    
  • Weighing: Accurately weigh 11.32 mg

    
     0.05 mg  of Clenbuterol HCl into a weighing boat. Record the exact mass to 0.001 mg for potency adjustment.
    
  • Dissolution: Transfer the powder quantitatively into a 10 mL Amber Volumetric Flask . Rinse the boat 3 times with Methanol (approx. 1 mL each) into the flask.

  • Sonicate: Swirl to dissolve. Sonicate for 2 minutes to ensure complete solubilization.

  • Make to Volume: Dilute to the mark with Methanol . Stopper and invert 10 times.

  • Storage: Transfer to multiple 1.5 mL amber cryovials (aliquots). Store at -20°C .

    • Stability:[1][6][7][8][9][10] Valid for 12 months.

Protocol: Working Standard Preparation (Serial Dilution)

Crucial Step: Do not dilute the methanol stock directly into a 100% aqueous mobile phase, as the exothermic mixing and viscosity difference can cause volumetric errors. Use the Intermediate Dilution step.

Dilution Scheme (Table)
Solution IDSource SolutionVolume TakenDiluentFinal VolumeFinal Conc. (Free Base)
Stock A Powder11.32 mg (Salt)Methanol10 mL1,000 µg/mL
Intermed B Stock A100 µLMethanol10 mL10 µg/mL
Working C Intermed B100 µLDiluent10 mL100 ng/mL
Calib 1 Working C50 µLDiluent1 mL5.0 ng/mL
Calib 2 Working C100 µLDiluent1 mL10.0 ng/mL

*Diluent: 0.1% Formic Acid in Water (matches LC mobile phase A).

Workflow Diagram

The following diagram illustrates the critical pathway from solid salt to analytical vial, emphasizing the solvent switch.

Clenbuterol_Prep cluster_0 Critical Solvent Switch Solid Clenbuterol HCl (Solid Salt) Stock Primary Stock (A) 1000 µg/mL (Base) Solvent: 100% MeOH Solid->Stock Weigh 11.32 mg into 10 mL Inter Intermediate (B) 10 µg/mL Solvent: 100% MeOH Stock->Inter 1:100 Dilution (Keep Organic) Work Working Std (C) 100 ng/mL Solvent: 0.1% FA (Aq) Inter->Work 1:100 Dilution (Switch to Aqueous) LCMS LC-MS/MS Injection Calibration Curve (0.05 - 10 ng/mL) Work->LCMS Serial Dilution in Mobile Phase

Caption: Workflow for converting solid salt to aqueous-compatible working standards. The solvent switch at Step C prevents stock precipitation.

Quality Control & Validation

Self-Validating the Stock

Before using a new stock for critical analysis, verify it against an independent control (e.g., a second stock prepared by a different analyst or a certified ampoule).

  • UV Verification: Dilute Stock A to 20 µg/mL in 0.1 M HCl.

  • Scan: 200–350 nm.

  • Criteria: Maxima at 213 nm and 243 nm . The absorbance at 243 nm should align with the molar absorptivity (

    
    ).
    
Stability Checks[7][8][9]
  • Stock (MeOH, -20°C): Stable > 1 year.

  • Aqueous Working Std (4°C): Unstable > 24 hours. Reason: Adsorption to plastic/glass and hydrolysis.Always prepare working dilutions fresh daily.

Matrix-Matched Standards

For complex matrices (urine, tissue), pure solvent standards often yield inaccurate results due to matrix suppression in LC-MS.

  • Protocol: Evaporate the working standard aliquot to dryness under nitrogen. Reconstitute in blank matrix extract rather than pure solvent.

Troubleshooting Common Issues

IssueCauseSolution
Peak Tailing Basic amine interacting with silanols.Ensure Diluent contains 0.1% Formic Acid or Ammonium Formate.
Low Recovery Adsorption to container walls.Use polypropylene vials for concentrations < 10 ng/mL; avoid plain glass.
Double Peaks Solvent mismatch.Ensure the final injection solvent strength is

the initial mobile phase strength.

References

  • USDA Food Safety and Inspection Service (FSIS). (2023). Screening, Determination and Confirmation of Beta-Agonists by LC/MS/MS. CLG-AGON1.11. Retrieved from [Link]

  • European Union Reference Laboratories (EURL). (2018). Guidance on the estimation of detection capability (CCβ) for confirmation of substances with no permitted limit. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2783, Clenbuterol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Clenbuterol Hydrochloride in Research Models

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Off-Target & Confounding Effects in Preclinical Models

Introduction: The "Dirty" Agonist Paradox

Welcome. If you are accessing this guide, you are likely observing inconsistent data in your muscle hypertrophy, atrophy rescue, or asthma models.

Clenbuterol (CLEN) is a potent tool, but it is rarely a "clean" variable. While nominally a


-adrenergic receptor (

-AR) agonist, its utility in research is frequently compromised by three mechanisms: receptor selectivity spillover , tachyphylaxis (desensitization) , and phenotypic drift (fiber type switching).

This guide is not a standard datasheet. It is a troubleshooting protocol designed to isolate Clenbuterol’s specific pharmacological noise from your experimental signal.

Module 1: Cardiovascular Anomalies (The Cross-Talk)

User Query: "My control group treated with Clenbuterol is showing significant cardiac mass increase and fibrosis. Is this expected physiological hypertrophy or toxicity?"

The Mechanism: Clenbuterol is


-selective, not 

-specific.[1][2][3] At the high dosages often required for anabolic effects in rodents (1–2 mg/kg/day), selectivity windows collapse. The drug spills over onto cardiac

-ARs.
  • 
    -AR stimulation  (Canonical): Generally anti-apoptotic via 
    
    
    
    coupling and PI3K/Akt signaling.
  • 
    -AR stimulation  (Off-Target): Pro-apoptotic via 
    
    
    
    coupling, CaMKII activation, and oxidative stress.

Troubleshooting Protocol: To determine if your cardiac phenotype is a confounder:

  • Assess Fibrosis, Not Just Mass:

    • Clenbuterol induces "physiological" hypertrophy (concentric growth without dysfunction) in the short term.

    • Test: Run Masson’s Trichrome staining. If you see significant interstitial collagen deposition (fibrosis), you have overdosed into the

      
       toxic range.
      
  • Verify Apoptosis Markers:

    • Pure

      
       agonism should be protective. If you detect elevated Caspase-3 cleavage  or TUNEL positive nuclei , you are observing 
      
      
      
      -mediated cardiotoxicity or oxidative stress, not anabolic growth.

Visualization: The Divergent Signaling Pathways

G Clen Clenbuterol (High Dose) B2 β2-AR (Target) Clen->B2 High Affinity B1 β1-AR (Off-Target) Clen->B1 Spillover Gi Gi Protein B2->Gi Akt PI3K / Akt B2->Akt Gs Gs Protein B1->Gs Gi->Akt Ca Ca2+ Overload & ROS Gs->Ca Result1 Physiological Hypertrophy Akt->Result1 Result2 Apoptosis & Fibrosis Ca->Result2

Caption: Divergence of Clenbuterol signaling. High doses activate β1-AR pathways, shifting the phenotype from growth to toxicity (ROS/Apoptosis).

Module 2: The Muscle Fiber Shift (Phenotypic Drift)

User Query: "My force-frequency curves are shifting rightward, but muscle mass is increasing. The contractile data contradicts the hypertrophy data."

The Mechanism: Clenbuterol is not just an anabolic agent; it is a phenotypic reprogramming agent . It drives a transition from slow-twitch (Type I) to fast-twitch (Type IIa/IIx) fibers.

  • Consequence: If your study focuses on endurance or atrophy rescue in slow-twitch muscles (e.g., Soleus), Clenbuterol will fundamentally alter the baseline fiber composition, invalidating your force generation controls.

Diagnostic Protocol: Do not rely on wet weight alone. You must validate fiber composition.

ParameterType I (Slow) ResponseType II (Fast) ResponseConfounding Risk
Hypertrophy Minimal / ModerateSignificant Skews whole-muscle weight data toward Type II rich muscles (EDL).
MHC Expression DownregulatedUpregulated False positive for "strength" if testing endurance.
Fatigue Resistance DecreasesIncreases (relative to baseline IIb)Alters fatigue protocols.

Actionable Step: Perform Myosin Heavy Chain (MHC) Isoform Analysis via SDS-PAGE or Immunofluorescence.

  • Observation: If you see a disappearance of MHC I bands and appearance of MHC IIa/IIx in your Soleus samples, your "treatment" effect is actually a fiber-type switch.

Module 3: Loss of Efficacy (Tachyphylaxis)

User Query: "The drug worked for the first 10 days, but the anabolic effect plateaued or reversed by Day 14."

The Mechanism:


-ARs are highly susceptible to homologous desensitization. Continuous agonist exposure triggers G-protein Receptor Kinases (GRKs) to phosphorylate the receptor tail, recruiting 

-arrestin
. This physically uncouples the G-protein and induces receptor internalization (endocytosis).

Critical Insight: Recent data suggests


-arrestin 1 is actually required for Clenbuterol-mediated hypertrophy, but chronic stimulation leads to receptor degradation.

Troubleshooting Protocol:

  • The 2-Week Wall: Rodent studies confirm that

    
    -AR density in skeletal muscle drops significantly after 14 days of continuous administration.
    
  • Pulsed Dosing Strategy:

    • Incorrect: Daily fixed dose for 28 days.

    • Correct: "2-days-on, 2-days-off" OR a tapered increase protocol. This allows receptor recycling to the membrane.

Visualization: The Desensitization Loop

Desensitization Agonist Continuous Clenbuterol Receptor β2-AR Activation Agonist->Receptor GRK GRK Phosphorylation Receptor->GRK Arrestin β-Arrestin Recruitment GRK->Arrestin Internal Internalization (Endocytosis) Arrestin->Internal Degrade Lysosomal Degradation Internal->Degrade Chronic Exposure Recycle Membrane Recycling Internal->Recycle Pulsed Dosing Recycle->Receptor

Caption: The Tachyphylaxis Cycle. Continuous dosing drives receptors toward degradation. Pulsed dosing favors recycling and sustained efficacy.

Module 4: CNS & Behavioral Artifacts

User Query: "My behavioral tests (Open Field/Maze) are showing reduced locomotion. Is the muscle too bulky, or is the animal sedated?"

The Mechanism: Unlike Isoproterenol, Clenbuterol lipophilicity allows it to cross the Blood-Brain Barrier (BBB).

  • It acts on central

    
    -ARs.[3][4][5][6]
    
  • Effect: In rodents, systemic Clenbuterol decreases locomotor activity and investigatory behavior (hole-poking). This mimics "sedation" or "anxiety" depending on the assay interpretation, confounding behavioral phenotyping.

Troubleshooting Protocol:

  • Control Selection: If measuring behavior, you cannot use a saline control alone. You must use a peripheral antagonist (e.g., Nadolol, which does not cross the BBB) to block peripheral effects, isolating the central component.

  • Alternative: If CNS effects are unacceptable, switch to a hydrophilic

    
    -agonist that does not cross the BBB (e.g., Formoterol has different kinetics, or specific non-BBB penetrant analogs).
    
References
  • Cardiovascular Apoptosis & Fibrosis

    • Burniston, J. G., et al. (2005).[7] "Clenbuterol induces cardiac myocyte hypertrophy via paracrine signalling and fibroblast-derived IGF-1."[8] Journal of Cardiovascular Translational Research.

  • Muscle Fiber Switching (Slow-to-Fast)

    • Lynch, G. S., et al. (1996). "Slow to fast alterations in skeletal muscle fibers caused by clenbuterol, a beta 2-receptor agonist."[9] American Journal of Physiology-Cell Physiology.

  • Beta-Arrestin & Hypertrophy Mechanism

    • Kim, J., et al. (2018).[10] "β-arrestin 1 regulates β2-adrenergic receptor-mediated skeletal muscle hypertrophy and contractility."[2][11] Skeletal Muscle.[2][12][13][14][15]

  • Receptor Desensitization

    • Laforenza, U., et al. (1990). "Desensitization of the beta-2 adrenoceptor-mediated vasodilation in rat aorta after prolonged treatment with the beta-2 adrenoceptor agonist clenbuterol."[1] Journal of Pharmacology and Experimental Therapeutics.

  • CNS Penetration & Behavior

    • Geyer, M. A., et al.[16] (1988).[16] "Peripheral mediation of effects of clenbuterol on locomotor and investigatory behavior in rats." Pharmacology Biochemistry and Behavior.

Sources

Technical Guide: Minimizing Variability in Clenbuterol Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Laboratory Personnel From: Senior Application Scientist, Technical Support Subject: Troubleshooting Experimental Variability with Clenbuterol HCl

Introduction

Clenbuterol Hydrochloride (Clenbuterol HCl) is a potent, long-acting


-adrenergic receptor (

-AR) agonist. While widely used in respiratory research and muscle hypertrophy studies, it is notorious for yielding inconsistent data between batches and experimental replicates.

This guide addresses the three primary sources of this variability:

  • Physicochemical Instability: The "Solubility Trap" at physiological pH.

  • Biological Feedback: Rapid receptor desensitization (tachyphylaxis).

  • Stereochemical Heterogeneity: The impact of racemic mixtures vs. single enantiomers.

Module 1: Chemical Handling & Formulation

The "Solubility Trap" at Physiological pH

The Issue: Researchers often observe precipitation or inconsistent concentration when diluting Clenbuterol HCl stocks into cell culture media or physiological buffers (PBS), even though the datasheet lists high solubility (approx. 50 mg/mL).

The Mechanism: Clenbuterol has a pKa of approximately 9.6 [1]. While the hydrochloride salt is highly soluble in water, the compound behaves differently in buffered systems. At a physiological pH of 7.4, the equilibrium shifts toward the free base form. The solubility of Clenbuterol in pH 7.4 buffer drops drastically to approximately 0.046 mg/mL (46.5 µg/mL) [2]. If you attempt to make a 1 mM stock directly in PBS, you will likely exceed its solubility limit, leading to micro-precipitation that is invisible to the naked eye but devastating to dose-response curves.

Protocol: Correct Stock Preparation

  • Primary Stock: Dissolve Clenbuterol HCl powder in DMSO or Ethanol to create a high-concentration stock (e.g., 10–50 mM).

    • Why: Clenbuterol has a LogP of ~2.94, making it moderately lipophilic and highly soluble in organic solvents [1].

  • Storage: Aliquot and store at -20°C. Stability is maintained for >20 weeks [3].

  • Working Solution: Dilute the organic stock into the aqueous buffer immediately before use. Ensure the final organic solvent concentration is <0.1% to avoid vehicle toxicity.

Visual Guide: Solubility Decision Tree

Solubility_Workflow Start Start: Clenbuterol HCl Powder Solvent_Choice Choose Solvent Start->Solvent_Choice Water_PBS Aqueous Buffer (PBS/Media pH 7.4) Solvent_Choice->Water_PBS Incorrect Organic Organic Solvent (DMSO/Ethanol) Solvent_Choice->Organic Correct Precipitation RISK: Low Solubility Limit (~46 µg/mL) Water_PBS->Precipitation pH > 7.0 High_Solubility High Solubility (>20 mg/mL) Organic->High_Solubility Dilution Dilute 1:1000 into Media (Final < 0.1% DMSO) High_Solubility->Dilution Experiment Stable Experimental Dose Dilution->Experiment

Figure 1: Decision tree for Clenbuterol stock preparation to avoid pH-induced precipitation.

Module 2: In Vitro Assay Optimization

Handling Receptor Desensitization (Tachyphylaxis)

The Issue: Long-term incubation (>4 hours) with Clenbuterol often results in a diminishing signal (e.g., cAMP levels drop), leading researchers to falsely believe the compound is degrading.

The Mechanism: Clenbuterol is a potent inducer of


-AR desensitization. Upon binding, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This recruits 

-arrestin, which physically blocks G-protein coupling (desensitization) and targets the receptor for internalization (downregulation) [4]. This process can occur within minutes to hours.

Protocol: Pulse vs. Continuous Dosing

ParameterPulse Dosing Continuous Dosing
Method Apply drug for 15–30 min, then wash.Leave drug in media for 24–48 hrs.
Best For Measuring acute signaling (cAMP, pCREB).Measuring phenotypic changes (hypertrophy).
Risk Missed late-stage downstream effects.High Risk: Receptor downregulation masks potency.
Correction None needed.Re-spike media every 12h or use lower concentrations to delay desensitization.

Visual Guide: The Desensitization Feedback Loop

Desensitization_Pathway Clen Clenbuterol B2AR β2-Adrenergic Receptor Clen->B2AR Binding Gs Gs Protein Activation B2AR->Gs Acute Signal GRK GRK Phosphorylation B2AR->GRK Feedback cAMP cAMP Production Gs->cAMP Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization Internalization->B2AR Recycling (Slow) Internalization->Gs Blocks Signal

Figure 2: Mechanism of


-AR desensitization. Note how the feedback loop (yellow) blocks the acute signal (green).

Module 3: Pharmacology & Reagents

The Enantiomer Variable[1][2][3][4][5][6][7][8][9][10][11]

The Issue: Purchasing "Clenbuterol HCl" from different vendors can lead to potency shifts of 2-10x if the enantiomeric purity is not verified.

The Mechanism: Clenbuterol possesses a chiral center.[1]

  • (-)-Clenbuterol (R-form): The active agonist responsible for bronchodilation and anabolism.

  • (+)-Clenbuterol (S-form): Largely inactive at the

    
    -AR but may affect pharmacokinetics or accumulation [5].
    
  • Commercial Standard: Most research-grade Clenbuterol is a racemic mixture (50:50) . However, some high-purity synthesis batches may differ in ratio, or researchers may inadvertently compare a racemate to a purified enantiomer.

Data Comparison: Enantiomeric Properties

PropertyRacemic (±)-Clenbuterol (-)-Clenbuterol (Eutomer) (+)-Clenbuterol (Distomer)
Receptor Affinity (

)
Moderate (Average of both)High (Active)Low/Inactive
Typical Use General Research / StandardsSpecific Mechanistic StudiesNegative Control
Solubility (Water) ~50 mg/mL (Salt form)SimilarSimilar
Melting Point 174–175°C~160°C~160°C

Troubleshooting Step: Always check the Certificate of Analysis (CoA). If your


 shifts significantly between batches, verify if the vendor supplied a specific enantiomer or a racemate.

References

  • University of Hertfordshire. (2025). Clenbuterol: Environmental Fate and Properties. PPDB: Pesticide Properties DataBase. Link

  • PubChem. (2025).[2][3] Clenbuterol Hydrochloride Compound Summary. National Library of Medicine. Link

  • Cabral, A. R., et al. (2009). Clenbuterol storage stability in the bovine urine and liver samples used for European official control. Journal of Agricultural and Food Chemistry. Link

  • Lefkowitz, R. J. (1998). G Protein-coupled Receptors. III. New roles for receptor kinases and beta-arrestins in receptor signaling and desensitization. Journal of Biological Chemistry. Link

  • Thevis, M., et al. (2013). Enantiomeric composition of clenbuterol in human urine. Drug Testing and Analysis. Link

Sources

Validation & Comparative

Comparative analysis of clenbuterol and salbutamol on respiratory function

[1][2][3][4][5]

Executive Summary

While both Clenbuterol and Salbutamol are


1234Salbutamol (Albuterol)

Clenbuterol

For drug development professionals, the critical distinction lies in intrinsic efficacy and tissue accumulation . Clenbuterol demonstrates higher receptor affinity (

Mechanistic Foundation: The -Adrenergic Pathway

Both compounds function by binding to the transmembrane

Signaling Pathway Visualization

The following diagram illustrates the canonical pathway activated by both ligands, leading to the inhibition of Myosin Light Chain Kinase (MLCK).

Beta2_PathwayLigandLigand(Salbutamol / Clenbuterol)Receptorβ2-Adrenergic Receptor(GPCR)Ligand->ReceptorBindingGsGs ProteinActivationReceptor->GsCouplingACAdenylyl CyclaseGs->ACStimulatescAMPcAMP(Increase)AC->cAMPATP -> cAMPPKAProtein Kinase A(PKA)cAMP->PKAActivatesMLCKMLCK(Inhibition)PKA->MLCKPhosphorylatesRelaxationBronchodilation(Smooth Muscle Relaxation)MLCK->RelaxationPrevents Contraction

Figure 1: Canonical

Pharmacological Profile Comparison

The following data highlights the divergence in kinetic and dynamic properties. Note the dissociation constant (

1
FeatureSalbutamol (Albuterol)ClenbuterolClinical/Experimental Implication
Class Substituted PhenolSubstituted AnilineClenbuterol is more lipophilic, crossing membranes/BBB more easily.
Receptor Affinity (

)
~1100 nM~24 nMClenbuterol binds ~45x more tightly to

-AR [4].
Potency (

)
~5.6 nM~2.1 nMClenbuterol achieves 50% max effect at lower concentrations [4].[1]
Intrinsic Efficacy High (Full Agonist)Moderate (Partial Agonist)Clenbuterol requires higher receptor occupancy for max effect.
Half-Life (

)
4–6 Hours35–48 HoursClenbuterol is unsuitable for "rescue" therapy; used for maintenance.
Tissue Accumulation Low (Rapid Clearance)High (Liver, Eye, Hair)Clenbuterol residues persist for weeks; significant food safety concern [8, 13].
Route of Elimination Renal (Rapid)Hepatic/Renal (Slow)Clenbuterol's slow clearance contributes to sustained systemic effects.

Experimental Validation: Isolated Tracheal Ring Assay

To objectively compare the bronchodilator efficacy of these compounds, the Isolated Tracheal Ring Assay is the gold-standard ex vivo model. This system eliminates systemic pharmacokinetic variables (like metabolism), isolating the direct drug-receptor interaction.

Protocol: Isometric Tension Measurement

Objective: Determine the


Workflow Diagram

Tracheal_AssayStep11. Tissue Harvesting(Rat/Guinea Pig Trachea)Step22. Preparation(Cut into 3-4mm rings, remove epithelium)Step1->Step2Step33. Mounting(Organ bath, Krebs-Henseleit buffer, 37°C, Carbogen)Step2->Step3Step44. Equilibration(60 mins, 1-2g resting tension, wash q15min)Step3->Step4Step55. Pre-contraction(Induce tone with Carbachol 1µM or Histamine)Step4->Step5Step66. Cumulative Dosing(Add Agonist: 10^-9 M to 10^-4 M)Step5->Step6Step77. Data Acquisition(Measure % relaxation vs. plateau)Step6->Step7

Figure 2: Workflow for measuring bronchodilator potency in isolated tissue.

Detailed Methodology
  • Tissue Preparation:

    • Euthanize male Hartley guinea pigs or Wistar rats.

    • Rapidly excise the trachea and place in cold Krebs-Henseleit solution (pH 7.4).

    • Clean connective tissue and cut transversely into 3–4 mm rings. Critical: Avoid damaging the smooth muscle layer.

  • Mounting & Equilibration:

    • Suspend rings in 10–20 mL organ baths aerated with 95%

      
       / 5% 
      
      
      .
    • Apply resting tension (1g for rats, 2g for guinea pigs).

    • Equilibrate for 60 minutes, washing every 15 minutes to remove endogenous metabolites.

  • Pre-contraction:

    • Induce sub-maximal contraction using Carbachol (

      
       M)  or Methacholine. Wait for a stable plateau (approx. 10–15 mins).
      
    • Why Carbachol? It provides a stable cholinergic tone that mimics parasympathetic constriction in asthma.

  • Agonist Challenge:

    • Add Salbutamol or Clenbuterol in cumulative half-log increments (

      
       M to 
      
      
      M).
    • Allow the response to plateau before the next addition.

  • Analysis:

    • Calculate relaxation as a percentage of the Carbachol-induced contraction.

    • Plot Log[Concentration] vs. % Relaxation to derive

      
       (
      
      
      ).

Expected Results:

  • Salbutamol: Rapid onset of relaxation;

    
     nM.
    
  • Clenbuterol: Slower onset but higher potency;

    
     nM. However, the maximal relaxation (
    
    
    ) may be slightly lower if the tissue has low receptor reserve, revealing its partial agonist nature [4].

Translational Insights: Efficacy vs. Safety

For researchers developing novel respiratory therapeutics, the choice between these two profiles dictates the clinical application.

Duration of Action & Lipophilicity

Clenbuterol's lipophilicity allows it to deposit in adipose and muscle tissue, creating a "depot" effect. This explains its 35+ hour half-life compared to Salbutamol's 4–6 hours.[5]

  • Implication: Clenbuterol provides sustained protection against exercise-induced asthma (EIA) but carries a higher risk of systemic accumulation and desensitization (tachyphylaxis) [5].

Systemic Selectivity

Salbutamol is highly selective for respiratory smooth muscle when inhaled. Clenbuterol, even when inhaled, distributes systemically due to high bioavailability and lipophilicity.

  • Adverse Effects: Clenbuterol is associated with significant skeletal muscle tremors, tachycardia, and electrolyte disturbances (hypokalemia) at therapeutic doses, limiting its use in human medicine primarily to specific regions (e.g., parts of Europe/Asia) or veterinary applications (COPD in horses) [1].

Sodium Channel Blockade

Recent data suggests Clenbuterol, unlike Salbutamol, blocks voltage-gated sodium channels (


  • Implication: This mechanism may contribute to its effects on muscle excitability, making it relevant for myotonic syndromes but potentially complicating its profile as a pure bronchodilator [12].

References

  • Comparison between inhaled clenbuterol and salbutamol in chronic bronchitis. PubMed. Available at: [Link]

  • Clenbuterol - Pharmacokinetics and Pharmacology. Wikipedia. Available at: [Link]

  • Double-blind cross-over comparison of clenbuterol and salbutamol tablets. PubMed. Available at: [Link]

  • A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding. Mad Barn / Research Bank. Available at: [Link]

  • Comparison of the protective effect and duration of action... on exercise-induced asthma. PubMed. Available at: [Link]

  • Comparison of Clenbuterol and Salbutamol Accumulation in the Liver. ResearchGate. Available at: [Link]

  • Effects of clenbuterol and salbutamol on tissue rubidium uptake in vivo. PubMed. Available at: [Link]

  • Tissue distribution and residues of clenbuterol, salbutamol, and terbutaline. PubMed. Available at: [Link]

  • Comparison of accumulation of clenbuterol and salbutamol residues. PubMed. Available at: [Link]

  • The selectivity of β-adrenoceptor agonists at human β1, β2. British Journal of Pharmacology. Available at: [Link]

  • Ex Vivo and In Silico Approaches of Tracheal Relaxation. PubMed Central. Available at: [Link]

  • Different ability of clenbuterol and salbutamol to block sodium channels. PubMed. Available at: [Link]

  • Rapid Immunoassay Method for the Determination of Clenbuterol and Salbutamol. ResearchGate. Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clenhexerol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Clenhexerol Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。